Product packaging for 2,4-Diphenyl-1H-1,5-benzodiazepine(Cat. No.:CAS No. 5450-63-5)

2,4-Diphenyl-1H-1,5-benzodiazepine

Cat. No.: B188223
CAS No.: 5450-63-5
M. Wt: 332.8 g/mol
InChI Key: PZRXQNCXDUBZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diphenyl-1H-1,5-benzodiazepine is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to the 1,5-benzodiazepine class, a privileged scaffold known for its wide range of pharmacological activities and applications as a key intermediate in synthetic chemistry . Researchers value this core structure for its potential in Central Nervous System (CNS) drug discovery, as analogous 1,5-benzodiazepine derivatives have demonstrated potent CNS depressant, anticonvulsant, and neuropharmacological activities in preclinical studies . The 2- and 4- positions of the 1,5-benzodiazepine ring are established as key sites for structural modification, allowing researchers to fine-tune the molecule's properties and biological activity profile . The presence of aryl substituents at these positions, as in this compound, is a common strategy in the design of novel bioactive molecules. Beyond its potential pharmacological value, this compound serves as a versatile building block for the synthesis of more complex heterocyclic systems . The synthetic route for this class of compounds often involves the condensation of o-phenylenediamine with appropriate carbonyl precursors, a reaction that has been optimized using various catalytic systems . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17ClN2 B188223 2,4-Diphenyl-1H-1,5-benzodiazepine CAS No. 5450-63-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5450-63-5

Molecular Formula

C21H17ClN2

Molecular Weight

332.8 g/mol

IUPAC Name

2,4-diphenyl-1H-1,5-benzodiazepine

InChI

InChI=1S/C21H16N2/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-20/h1-15,22H

InChI Key

PZRXQNCXDUBZHC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C3N2)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C3N2)C4=CC=CC=C4.Cl

Other CAS No.

5450-63-5

Origin of Product

United States

Synthetic Methodologies for 2,4 Diphenyl 1h 1,5 Benzodiazepine and Its Derivatives

Classical and Conventional Synthetic Approaches

Traditional methods for synthesizing the 1,5-benzodiazepine scaffold predominantly rely on the cyclocondensation of o-phenylenediamines with suitable carbonyl-containing substrates.

The condensation of o-phenylenediamine (B120857) (OPD) with various carbonyl compounds stands as one of the most conventional and widely utilized methods for the synthesis of 1,5-benzodiazepine derivatives. ias.ac.in This reaction is typically facilitated by an acid catalyst to promote the condensation process. nih.gov

The reaction between o-phenylenediamines and enolizable ketones provides a direct route to 2,3-dihydro-1H-1,5-benzodiazepines. This condensation is often catalyzed by a variety of acidic catalysts. A plausible mechanism involves the initial attack of the amino groups of o-phenylenediamine on the carbonyl group of the ketone, leading to the formation of a diimine intermediate. Subsequently, a 1,3-hydrogen shift occurs, resulting in an enamine intermediate which then cyclizes to form the final 1,5-benzodiazepine product. ias.ac.in

Numerous catalytic systems have been developed to facilitate this transformation, including Lewis acids, Brønsted acids, and solid acid catalysts. For instance, phenylboronic acid has been demonstrated to be an efficient catalyst for the cyclocondensation of o-phenylenediamine with various ketones, affording good to excellent yields under reflux conditions in acetonitrile (B52724). ias.ac.in Other notable catalysts include H-MCM-22, nih.gov silica (B1680970) sulfuric acid, ijcce.ac.ir and ytterbium (III) trifluoromethanesulfonate. ijtsrd.com The reaction proceeds efficiently with both cyclic and acyclic ketones. nih.govijtsrd.com

Table 1: Catalytic Systems for the Synthesis of 1,5-Benzodiazepines from o-Phenylenediamines and Ketones

CatalystSolventConditionsYield (%)Reference
Phenylboronic acidAcetonitrileReflux82-91 ias.ac.in
H-MCM-22AcetonitrileRoom TempGood to Excellent nih.gov
Silica sulfuric acidSolvent-freeRoom TempQuantitative ijcce.ac.ir
Ytterbium (III) trifluoromethanesulfonateSolvent-free---Very Good ijtsrd.com
Ceric ammonium (B1175870) nitrate (B79036)MethanolRoom Temp60-98 ijtsrd.com
Gallium (III) triflate------Good ijtsrd.com
2,4,6-Trichloro-1,3,5-triazine (TCT)------Good to Excellent researchgate.net

The condensation of o-phenylenediamines with α,β-unsaturated carbonyl compounds, such as chalcones, is a well-established method for the synthesis of 2,4-disubstituted-1,5-benzodiazepines. rsc.org This reaction typically proceeds in the presence of a catalyst and can be carried out under conventional heating or microwave irradiation. The use of microwave irradiation often leads to shorter reaction times and improved yields, aligning with the principles of green chemistry.

A variety of catalysts have been employed for this reaction, including glacial acetic acid in DMF, piperidine (B6355638) in ethanol (B145695), and 1-butylpyridinium (B1220074) hydrogen sulphate, an acidic room-temperature ionic liquid. ijtsrd.com The reaction of o-phenylenediamine with chalcones under mild conditions using these catalysts has been shown to produce a series of 1,5-benzodiazepine derivatives in good yields. ijtsrd.com

The reaction of o-phenylenediamines with 1,3-dicarbonyl compounds is another classical route to 1,5-benzodiazepines. The first synthesis of a 2,4-dimethyl-1,5-benzodiazepine derivative was reported in 1907 by Thiele and Stemming, who achieved this through the condensation of o-phenylenediamine with acetylacetone (B45752) in ethanol and acetic acid. ijtsrd.com

This method has been further developed using various catalysts and reaction conditions. For example, the condensation can be carried out using silica gel as a catalyst under ultrasound irradiation, which represents a greener approach to this synthesis. tsijournals.com The reaction of o-phenylenediamine with 1,3-dicarbonyl compounds like ethyl acetoacetate (B1235776) under ultrasonic conditions has been shown to yield 2,4-disubstituted-2,3-dihydro-1H-1,5-benzodiazepines. researchgate.net

While direct cyclocondensation is the most common approach, multi-step reaction sequences have also been developed for the synthesis of 1,5-benzodiazepines, particularly for accessing more complex or specifically substituted derivatives. One such example involves a one-pot, three-component synthesis starting from acyl chlorides and terminal alkynes via a palladium-catalyzed Sonogashira coupling to form alkynones. These intermediates then react with o-phenylenediamines in acetic acid, and subsequent cyclocondensation, often accelerated by microwave heating, affords the substituted 1,5-benzodiazepines. mdpi.com

Cyclocondensation Reactions of o-Phenylenediamines

Advanced and Green Chemistry Synthetic Protocols

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. This has led to the exploration of advanced and green chemistry protocols for the synthesis of 1,5-benzodiazepines.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions. The synthesis of 2,4-disubstituted-1,5-benzodiazepines from o-phenylenediamine and chalcones has been successfully achieved under microwave irradiation, offering a facile, efficient, and environmentally benign method. This approach aligns with the principles of green chemistry by minimizing energy consumption and reaction time.

Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, has also been applied to the synthesis of 1,5-benzodiazepines. An efficient and green synthesis of 2,3-dihydro-1H-1,5-benzodiazepine derivatives has been developed through the cyclocondensation of o-phenylenediamine with various ketones and 1,3-dicarbonyl compounds in the presence of silica gel under ultrasound irradiation. tsijournals.com This method offers the advantages of being solvent-free, having short reaction times, and providing good to excellent yields. tsijournals.comresearchgate.net Chalcone-based 1,5-benzodiazepines have also been synthesized using ultrasonic irradiation. benthamdirect.com

Catalyst-Free and Solvent-Free Conditions: The development of catalyst-free and solvent-free reaction conditions is a major goal in green chemistry. The synthesis of 1,5-benzodiazepines has been achieved under solvent-free conditions, for example, by reacting o-phenylenediamine and ketones with silica sulfuric acid as a recyclable solid acid catalyst. ijcce.ac.ir In some cases, the reaction can proceed under ultrasonic irradiation without the need for any catalyst. researchgate.net

Use of Green Catalysts: The use of heterogeneous, reusable, and non-toxic catalysts is another important aspect of green synthesis. A variety of green catalysts have been explored for 1,5-benzodiazepine synthesis, including:

Zeolites: H-MCM-22 has been used as a recyclable catalyst for the condensation of o-phenylenediamines and ketones. nih.gov

Silica-based catalysts: Silica gel and silica sulfuric acid have been employed as efficient and easily separable catalysts. ijcce.ac.irtsijournals.com

Nanocatalysts: A novel nanocatalyst, Cu(II)-clay, has been developed for the microwave-assisted synthesis of 1,5-benzodiazepines under solvent-free conditions, with the catalyst being reusable for up to five cycles. nih.gov

Table 2: Comparison of Green Synthetic Protocols for 1,5-Benzodiazepines

MethodCatalystConditionsAdvantagesReference
Microwave IrradiationGlacial Acetic Acid10-20 minsShort reaction time, high yields, eco-friendly
Ultrasound IrradiationSilica Gel25-30 mins, solvent-freeEco-friendly, good to excellent yields, short reaction time tsijournals.com
Solid Acid CatalystSilica Sulfuric AcidRoom temp, solvent-freeRecyclable catalyst, quantitative yields, mild conditions ijcce.ac.ir
NanocatalystCu(II)-clay8-12 mins, solvent-free, MWReusable catalyst, high yields, short reaction time nih.gov

Catalytic Strategies in 1,5-Benzodiazepine Synthesis

Lewis acids are effective catalysts for the condensation reaction between o-phenylenediamines and ketones by activating the carbonyl group, thereby facilitating the nucleophilic attack by the amine. A variety of Lewis acids have been successfully employed, often offering mild reaction conditions and high yields.

Phenylboronic Acid: This catalyst has been shown to be efficient for the cyclocondensation of o-phenylenediamine with various ketones, providing good to excellent yields under reflux conditions in acetonitrile.

Stannous Chloride: Anhydrous tin(II) chloride serves as an effective catalyst for the synthesis of benzodiazepines. ijtsrd.com

Zirconium Oxychloride and Zirconium(IV) Chloride: Zirconium compounds are versatile Lewis acid catalysts. Zirconium oxychloride can catalyze the condensation of o-phenylenediamines with ketones efficiently at room temperature under solvent-free conditions. ijtsrd.com Similarly, Zirconium(IV) chloride effectively catalyzes the cyclocondensation in refluxing 1,2-dichloroethane, yielding the corresponding 2,3-dihydro-1H-1,5-benzodiazepine in high yields.

Cerium(III) Chloride: A system utilizing Cerium(III) chloride in conjunction with sodium iodide has been used for a green synthesis approach under heterogeneous conditions. ijtsrd.com

Zinc Triflate: As a mild and moisture-stable Lewis acid, zinc triflate has been utilized to catalyze the smooth reaction between o-phenylenediamines and various ketones. iitm.ac.in This method is notable for proceeding in excellent yields at room temperature in a solvent-free medium.

Indium(III) Bromide: This Lewis acid has also been reported as a catalyst for the synthesis of 1,5-benzodiazepines. ijtsrd.com

Scandium(III) Triflate: Recognized for its high catalytic activity, Sc(OTf)₃ is effective in producing 1,5-benzodiazepines in excellent yields from o-phenylenediamine and ketones. chemrevlett.com

Zinc Chloride: In combination with silica, zinc chloride has been used as a catalytic system for these syntheses.

Table 1: Lewis Acid Catalysts in 1,5-Benzodiazepine Synthesis
CatalystReactantsConditionsYield
Phenylboronic Acido-phenylenediamine, KetonesAcetonitrile, Reflux82-91%
Zirconium Oxychlorideo-phenylenediamine, KetonesSolvent-free, Room Temp.Excellent
Zirconium(IV) Chlorideo-phenylenediamine, Ketones1,2-dichloroethane, RefluxHigh
Zinc Triflateo-phenylenediamine, KetonesSolvent-free, Room Temp.Excellent
Scandium(III) Triflateo-phenylenediamine, Ketones---Excellent

The use of heterogeneous solid acid catalysts offers significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder, more environmentally friendly reaction conditions.

Silica-Alumina: This binary mixed metal oxide, prepared hydrothermally, serves as an efficient and eco-friendly catalyst for synthesizing 2,4-disubstituted 1,5-benzodiazepines from chalcones and o-phenylenediamine in ethanol at 80°C. semanticscholar.orgresearchgate.net

Silica Sulfuric Acid: As a solid supported acid, silica sulfuric acid (SSA) is an effective catalyst for the synthesis of 1,5-benzodiazepines from o-phenylenediamine and ketones at room temperature. This method is noted for being simple, environmentally friendly, and providing excellent yields in short reaction times.

Sulfated Zirconia: This solid superacid is a highly efficient and versatile catalyst for the condensation of o-phenylenediamine and various ketones under solvent-free, ambient conditions, resulting in excellent yields. chemrevlett.com

Heteropolyacids (HPAs): Keggin-type heteropolyacids are known for their strong Brønsted acidity and have been used to achieve high yields and short reaction times in benzodiazepine (B76468) synthesis. Modified HPAs, such as Cs₂.₅H₀.₅PW₁₂O₄₀ supported on K-10 clay, have proven to be highly active, robust, and reusable nanocatalysts.

Metal-Organic Frameworks (MOFs): MOFs such as MIL-101(Cr) and MOF-235 have been employed as efficient, reusable heterogeneous catalysts. ijtsrd.com They offer high thermal stability and large surface areas, facilitating the reaction under solvent-free conditions or in water. ijtsrd.com

Zeolites: Zeolites like H-MCM-22 provide a simple and versatile method for the synthesis of 1,5-benzodiazepines via the condensation of o-phenylenediamines and ketones in acetonitrile at room temperature. ijtsrd.com The reactions are often highly selective and complete within a few hours. ijtsrd.com

Bentonite: Clay-based catalysts, a category that includes bentonite, are utilized in organic synthesis, offering an economical and green catalytic option.

Table 2: Solid Acid Catalysts in 1,5-Benzodiazepine Synthesis
CatalystReactantsConditionsYield
Silica-Aluminao-phenylenediamine, ChalconeEthanol, 80°C, 60 min93%
Silica Sulfuric Acido-phenylenediamine, KetonesAcetonitrile, Room Temp., 30-150 min80-97%
Sulfated Zirconiao-phenylenediamine, KetonesSolvent-free, Room Temp., 2-3 hExcellent
Cs-DTP/K-10 Clay (HPA)o-phenylenediamine, Acetophenone (B1666503)100°CHigh
MIL-101(Cr) (MOF)o-phenylenediamine, KetonesSolvent-free, 80°C, 30 min84-96%
H-MCM-22 (Zeolite)o-phenylenediamine, KetonesAcetonitrile, Room Temp., 1-3 h65-87%

Organocatalysts provide a metal-free alternative for promoting the synthesis of 1,5-benzodiazepines. These reactions often proceed under mild conditions.

Nicotine-based catalysts: A novel nicotine-based organocatalyst supported on silica nanoparticles (Fe(III)-NicTC@nSiO₂) has been developed for the synthesis of 1,5-benzodiazepine derivatives. researchgate.netnih.gov This catalyst is effective in water at room temperature. researchgate.netnih.gov

Piperidine: Piperidine, often used with acetic acid or in solvents like 2-ethoxyethanol (B86334) or ethanol, catalyzes the reaction between o-phenylenediamine and chalcones or other ketones. nih.gov It is a simple and effective base catalyst for this transformation. nih.gov

Acetic Acid: Glacial acetic acid is a commonly used acid catalyst, often in ethanol, for the condensation of o-phenylenediamine with α,β-unsaturated ketones. nih.gov It can also be used in combination with piperidine. nih.gov

Palladium catalysis offers sophisticated strategies for constructing the benzodiazepine skeleton, often through cross-coupling reactions that allow for the synthesis of complex derivatives. While many palladium-catalyzed methods focus on the 1,4-benzodiazepine (B1214927) isomer, several protocols are applicable to or have been specifically developed for 1,5-benzodiazepines. These methods include:

N-Arylation: Intramolecular Buchwald-Hartwig N-arylation is a key step in some synthetic routes.

C-H Activation: This strategy allows for the direct functionalization of C-H bonds, enabling novel cyclization pathways.

Domino Processes: These multi-reaction sequences, performed in a single pot, provide an efficient route to the final product. One such process involves a hydroaminoalkylation of N-allyl-2-bromoanilines followed by an intramolecular Buchwald-Hartwig reaction. ijtsrd.com

Sonogashira Coupling: A one-pot Sonogashira coupling reaction has also been reported as a pathway for the synthesis of 1,5-benzodiazepines.

A range of simple inorganic reagents have been found to effectively catalyze the synthesis of 1,5-benzodiazepines, often under mild or solvent-free conditions.

Hexachlorocyclotriphosphazene (or 2,4,6-Trichloro-1,3,5-triazine, TCT): TCT is an efficient catalyst for the reaction of o-phenylenediamines with various ketones under mild conditions.

Potassium Aluminium Sulfate Dodecahydrate (Alum): Alum is an inexpensive, non-toxic, and efficient catalyst for the one-pot, solventless synthesis of 1,5-benzodiazepines. ijtsrd.com

Silver Nitrate: In catalytic amounts, silver nitrate promotes the condensation of o-phenylenediamine and various ketones under solvent-free conditions at room temperature, affording products in good to excellent yields.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, represent a highly efficient and atom-economical approach to complex molecules. Several MCR strategies have been developed for the synthesis of 1,5-benzodiazepine derivatives.

These strategies can be categorized based on the number of components:

Two-Component Reactions: This is the most common approach, typically involving the condensation of an o-phenylenediamine with a ketone, α,β-unsaturated ketone, or 1,3-diketone. nih.gov

Three-Component Reactions: These reactions offer greater molecular diversity. A notable example involves the reaction of o-phenylenediamine, dimedone, and an aromatic aldehyde, often catalyzed by systems like sulphated polyborate or magnetic nanocatalysts, to produce 4-substituted 1,5-benzodiazepines. ijtsrd.comnih.gov

Four-Component Reactions: More complex structures can be accessed through four-component reactions. For instance, a reaction of benzimidazolone derivatives, an isocyanide, and two moles of acetone (B3395972) can unexpectedly yield novel tricyclic benzodiazepine structures. Isocyanide-based multicomponent reactions are particularly versatile for generating structural complexity in a single step.

These MCR approaches are often aligned with the principles of green chemistry, frequently utilizing environmentally benign solvents like water or proceeding under solvent-free conditions. nih.gov

Environmentally Benign Approaches (e.g., Solvent-Free Conditions, Water-Mediated Synthesis)

The synthesis of 2,4-Diphenyl-1H-1,5-benzodiazepine and its derivatives has increasingly focused on environmentally benign methodologies to minimize hazardous waste and energy consumption. These green approaches include performing reactions under solvent-free conditions and utilizing water as a reaction medium.

Solvent-Free Conditions:

Solvent-free, or solid-state, synthesis offers significant advantages by reducing pollution, lowering costs, and simplifying reaction procedures. A variety of catalysts have been effectively employed for the condensation of o-phenylenediamine with ketones to yield 1,5-benzodiazepines without the need for a solvent.

One notable method involves the use of silica sulfuric acid as an efficient and recyclable solid acid catalyst. ijcce.ac.ir This approach allows for the reaction of o-phenylenediamine with various ketones at room temperature, affording the corresponding 1,5-benzodiazepine derivatives in high yields. ijcce.ac.ir The catalyst can be easily recovered by filtration and reused multiple times without a significant loss of activity, making the process both economical and environmentally friendly. ijcce.ac.ir For instance, the reaction of o-phenylenediamine with acetophenone in the presence of silica sulfuric acid under solvent-free conditions yields 2-methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine in 93% yield. ijcce.ac.ir

Other solid acid catalysts like sulfated zirconia have also been successfully used under solvent-free conditions, providing good to excellent yields of 1,5-benzodiazepines. iitm.ac.in Similarly, zirconium nitrate has been demonstrated as an effective catalyst for this condensation reaction, offering mild reaction conditions and high yields. The reaction of o-phenylenediamine with various ketones proceeds efficiently in the absence of a solvent. Silver nitrate is another catalyst that promotes the solvent-free synthesis of 2,3-dihydro-1H-1,5-benzodiazepines from o-phenylenediamine and ketones. researchgate.net

The use of montmorillonite (B579905) K10 clay is another green approach, catalyzing the solvent-free condensation of o-phenylenediamine with ketones to produce 2,3-dihydro-1H-1,5-benzodiazepines in good yields. ijtsrd.com Additionally, a mixture of magnesia and phosphorus oxychloride has been used for the solvent-free synthesis of 2,3-dihydro-2,2,4-trimethyl-1H-1,5-benzodiazepine from o-phenylenediamine and acetone, resulting in a 90% yield. ijtsrd.com

Water-Mediated Synthesis:

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and readily available nature. The synthesis of 1,5-benzodiazepine derivatives has been successfully achieved in an aqueous medium. For example, the condensation of o-phenylenediamine with ketones can be carried out in water in the presence of magnesium bromide, yielding the corresponding 2,3-dihydro-1H-1,5-benzodiazepines in good yields at room temperature. ijtsrd.com Another approach utilizes itaconic acid as a biodegradable and metal-free catalyst for the reaction of o-phenylenediamines with a variety of ketones in water, producing 2,4-disubstituted 1,5-benzodiazepine derivatives. researchgate.net

Accelerated Synthetic Methods (e.g., Microwave Irradiation, Ultrasound Irradiation)

To enhance reaction rates and improve yields, accelerated synthetic methods such as microwave and ultrasound irradiation have been applied to the synthesis of 1,5-benzodiazepines. These techniques often lead to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating methods.

Microwave Irradiation:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of 1,5-benzodiazepine synthesis, microwave irradiation has been used to promote the condensation of o-phenylenediamine with ketones. For instance, the reaction can be carried out in the presence of acidic catalysts like acetic acid under microwave conditions. nih.gov This method often results in a significant reduction in reaction time and an increase in product yield. nih.gov

Ultrasound Irradiation:

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative method for accelerating the synthesis of 1,5-benzodiazepines. Ultrasound irradiation enhances chemical reactivity through the process of acoustic cavitation. An efficient and environmentally friendly synthesis of 2,3-dihydro-1H-1,5-benzodiazepine derivatives has been developed through the cyclocondensation of o-phenylenediamine with various ketones under ultrasound irradiation in the presence of a catalytic amount of silica gel. tsijournals.com This solvent-free method provides very good to excellent yields in a short reaction time of 25-30 minutes. tsijournals.com

Another study reports the use of camphor (B46023) sulphonic acid as a novel organocatalyst in combination with ultrasound for the rapid, solvent-free synthesis of 1,5-benzodiazepine derivatives. mdpi.comsemanticscholar.org This approach demonstrates significantly higher yields and shorter reaction times compared to conventional stirring methods. mdpi.com For example, the synthesis of 2-methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine was achieved in 91% yield within 15 minutes under ultrasound irradiation. mdpi.com Cellulose sulfuric acid has also been employed as a biodegradable and efficient catalyst under ultrasound-assisted, solvent-free conditions, yielding a variety of 1,5-benzodiazepines in good to excellent yields within 10 to 20 minutes. mdpi.com

Comparison of Accelerated Synthetic Methods for 1,5-Benzodiazepines
MethodCatalystConditionsReaction TimeYieldReference
Ultrasound IrradiationSilica GelSolvent-free25-30 minVery good to excellent tsijournals.com
Ultrasound IrradiationCamphor Sulphonic AcidSolvent-free15 min91% mdpi.com
Ultrasound IrradiationCellulose Sulfuric AcidSolvent-free10-20 minGood to excellent mdpi.com
Microwave IrradiationAcetic Acid--- nih.gov

Mechanistic Investigations of 1,5-Benzodiazepine Formation

The formation of the 1,5-benzodiazepine ring system, typically from the reaction of o-phenylenediamine and a carbonyl compound, proceeds through a series of well-defined steps. Mechanistic studies have elucidated the key intermediates and transformations involved in this cyclocondensation reaction.

Proposed Reaction Pathways (e.g., Imine-Enamine Cyclization, Schiff Base Intermediates, 1,3-Hydrogen Shift)

The generally accepted mechanism for the acid-catalyzed formation of 1,5-benzodiazepines from o-phenylenediamine and two equivalents of a ketone involves several key steps:

Formation of a Schiff Base (Iminium Ion): The reaction is initiated by the acid-catalyzed condensation of one amino group of o-phenylenediamine with the carbonyl group of a ketone. This dehydration reaction forms a Schiff base, or more accurately, a protonated imine (iminium ion).

Second Condensation and Diimine Intermediate: The remaining amino group of the intermediate then reacts with a second molecule of the ketone to form a diimine intermediate. ias.ac.in

Tautomerization to Enamine: A crucial step in the pathway is the tautomerization of one of the imine functionalities to an enamine. This involves a 1,3-hydrogen shift from a carbon alpha to the imine nitrogen. ias.ac.in This imine-enamine tautomerism is a key equilibrium that sets the stage for the subsequent cyclization.

Intramolecular Cyclization: The enamine then undergoes an intramolecular cyclization, where the nucleophilic enamine carbon attacks the electrophilic carbon of the other imine group. This step forms the seven-membered diazepine (B8756704) ring.

Deprotonation: The final step is the deprotonation of the cyclic intermediate to yield the stable 1,5-benzodiazepine product and regenerate the acid catalyst.

In the case of the reaction with α,β-unsaturated ketones like chalcones, the mechanism involves a Michael addition of one of the amino groups to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the 1,5-benzodiazepine ring.

Role of Catalysts in Reaction Mechanisms

Catalysts play a pivotal role in the synthesis of 1,5-benzodiazepines by facilitating the key steps of the reaction mechanism. Both Brønsted and Lewis acids are commonly employed to enhance the rate and efficiency of the cyclocondensation.

Brønsted Acids: Brønsted acids, such as H-MCM-22, protonate the carbonyl oxygen of the ketone, thereby increasing the electrophilicity of the carbonyl carbon. nih.gov This activation makes the carbonyl group more susceptible to nucleophilic attack by the amino groups of o-phenylenediamine. nih.gov The acid also catalyzes the dehydration steps that lead to the formation of the imine intermediates. Without a catalyst, the reaction often does not proceed, highlighting the critical role of acid catalysis in this transformation. nih.gov

Lewis Acids: Lewis acids, such as phenylboronic acid, function by coordinating to the carbonyl oxygen of the ketone. ias.ac.in This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more reactive towards the nucleophilic attack of the diamine. ias.ac.in Various other Lewis acids, including InBr₃, Sc(OTf)₃, Yb(OTf)₃, and Ga(OTf)₃, have been utilized to catalyze this reaction effectively. ijtsrd.comnih.gov The choice of Lewis acid can influence the reaction conditions and yields. For example, InBr₃ has been found to be particularly effective for reactions involving electron-deficient o-phenylenediamines at room temperature under solvent-free conditions. ijtsrd.com

The catalytic cycle is completed by the release of the catalyst upon the final deprotonation step, allowing it to participate in further reactions. The efficiency of the catalyst is often dependent on its acidity and, in the case of solid catalysts, its surface area and pore structure. nih.gov

Ring Expansion Strategies for Benzodiazepine Scaffold Construction

An alternative and powerful strategy for the construction of the benzodiazepine scaffold involves the ring expansion of smaller heterocyclic rings, most notably aziridines. This approach offers a distinct synthetic route to access benzodiazepine derivatives, often with a high degree of stereochemical control.

Expansion from Aziridines

The inherent ring strain of aziridines makes them susceptible to nucleophilic ring-opening reactions, which can be harnessed to build larger ring systems. The synthesis of benzodiazepines via aziridine (B145994) ring expansion typically involves the reaction of a suitably substituted aziridine with a nucleophile that also contains a group capable of subsequent intramolecular cyclization.

A notable example is the synthesis of benzo-1,4-diazepin-5-ones through a grinding-induced, one-pot reaction. researchgate.net This method involves the regioselective cleavage of an activated aziridine ring by the amino group of an anthranilic acid, catalyzed by lithium bromide. researchgate.net The proposed mechanism suggests that lithium bromide activates the aziridine ring by coordinating with the nitrogen atom, facilitating the nucleophilic attack by the amino group of the anthranilic acid. This ring-opening step is followed by an intramolecular dehydrative cyclization to afford the benzo-1,4-diazepin-5-one. researchgate.net This solvent-free grinding technique is atom-economic and efficient, producing water as the only byproduct. researchgate.net

Rearrangement-Driven Ring Enlargement

The synthesis of the 1,5-benzodiazepine scaffold is not limited to cyclocondensation reactions. A notable and less common approach involves the rearrangement-driven ring enlargement of pre-existing heterocyclic systems. This methodology offers a unique pathway to the seven-membered diazepine ring by transforming a more readily accessible five- or six-membered heterocyclic precursor.

One documented example of this strategy is the transformation of furo[2,3-b]quinoxaline (B11915687) derivatives into substituted 1,5-benzodiazepines. This reaction proceeds through a significant structural reorganization, effectively expanding the fused ring system to incorporate the diazepine moiety.

A key precursor for this transformation is 3-(N,N-dimethylcarbamoyl)furo[2,3-b]quinoxaline hydrochloride. When this compound is subjected to specific reaction conditions, it undergoes a ring transformation to yield novel 3-quinoxalinyl-1,5-benzodiazepine derivatives. This process represents a sophisticated synthetic route that leverages the inherent reactivity of the furo[2,3-b]quinoxaline system to drive the formation of the larger, thermodynamically stable 1,5-benzodiazepine ring.

The following table outlines the precursor and the resulting product of this rearrangement-driven ring enlargement:

Precursor CompoundResulting Product
3-(N,N-dimethylcarbamoyl)furo[2,3-b]quinoxaline hydrochloride3-Quinoxalinyl-1,5-benzodiazepine derivatives

This synthetic approach highlights the versatility of rearrangement reactions in heterocyclic chemistry, providing an alternative to the more conventional condensation methods for accessing the 1,5-benzodiazepine core structure. The intricate mechanism of this transformation involves the cleavage and reformation of several bonds, ultimately leading to the expansion of the heterocyclic framework.

Further research in this area could explore the scope of this rearrangement with various substituted furo[2,3-b]quinoxalines to produce a wider array of 2,4-disubstituted-1H-1,5-benzodiazepine derivatives, potentially including the 2,4-diphenyl variant. The development of such novel synthetic pathways is crucial for expanding the chemical space of pharmacologically relevant benzodiazepine structures.

Structural Characterization and Conformational Analysis of 2,4 Diphenyl 1h 1,5 Benzodiazepine Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of 1,5-benzodiazepine derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are synergistically employed to confirm the synthesized structures. researchgate.net

NMR spectroscopy is an indispensable tool for determining the molecular structure of 1,5-benzodiazepine derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms.

In ¹H NMR spectra of 2,3-dihydro-1H-1,5-benzodiazepine derivatives, the proton of the NH group typically appears as a broad singlet. rjptonline.org For instance, in 2-methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine, this signal is observed at approximately 4.1 ppm. rjptonline.org The aromatic protons of the phenyl and benzo rings resonate in the downfield region, generally between 6.8 and 7.55 ppm, as a complex multiplet. rjptonline.org Protons of substituent groups, such as methyl groups, appear in the upfield region; for example, the C2-methyl protons in 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine present as a singlet at 1.35 ppm. rjptonline.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The technique is crucial for distinguishing between isomers and confirming the presence of key functional groups. researchgate.netresearchgate.net The chemical shifts of carbons in the heterocyclic ring and the attached phenyl groups are diagnostic for structural confirmation. asianpubs.org

Table 1: Representative ¹H NMR Spectral Data for 1,5-Benzodiazepine Derivatives
CompoundSolventProtonChemical Shift (δ, ppm)
2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine rjptonline.orgCDCl₃C2-(CH₃)₂1.35 (s, 6H)
C4-CH₃2.35 (s, 3H)
CH₂2.20 (s, 2H)
NH2.95 (br s, 1H)
Ar-H6.65-7.3 (m, 4H)
2-methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine rjptonline.orgCDCl₃C2-CH₃1.65 (s, 3H)
CH₂3.15 (d, 2H)
NH4.1 (br s, 1H)
Ar-H6.8-7.55 (m, 14H)
2,4-bis(4-chlorophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine rjptonline.orgCDCl₃C2-CH₃1.65 (s, 3H)
CH₂2.90 (s, 2H)
NH3.95 (br s, 1H)
Ar-H6.85-7.45 (m, 12H)

IR spectroscopy is utilized to identify the characteristic functional groups within the 1,5-benzodiazepine structure by detecting their vibrational frequencies. A key diagnostic absorption band is the N-H stretching vibration, which is typically observed in the range of 3250–3400 cm⁻¹. rjptonline.org For example, the IR spectrum of 2-methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine shows a distinct N-H stretch at 3343 cm⁻¹. rjptonline.org

Another important feature is the C=N (imine) stretching vibration, which appears in the region of 1620–1660 cm⁻¹. rjptonline.org The presence of this band confirms the seven-membered diazepine (B8756704) ring structure. Aromatic C=C stretching vibrations are also observed, typically around 1510-1530 cm⁻¹. rjptonline.org

Table 2: Characteristic IR Absorption Bands for 1,5-Benzodiazepine Derivatives (KBr, cm⁻¹)
CompoundN-H StretchC=N StretchAromatic C=C Stretch
2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine rjptonline.org334316571610
2-methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine rjptonline.org334316351510
2,4-bis(4-chlorophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine rjptonline.org334316241518
2,4-bis(4-methylphenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine rjptonline.org325316541528
2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine mdpi.com32941633-

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of 1,5-benzodiazepine derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the molecular formula. tandfonline.com The mass spectra of these compounds typically show a prominent molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. rjptonline.org

Tandem mass spectrometry (MS/MS) studies reveal the fragmentation patterns of these molecules. For 1,5-benzodiazepin-2-one (B1260877) derivatives, the major fragmentations are observed to occur within the seven-membered diazepine ring. researchgate.net Common fragmentation pathways involve the cleavage of the N-1–C-2 and C-3–C-4 bonds, leading to a variety of product ions. researchgate.net These characteristic breakdown routes provide valuable structural information and help to confirm the identity of the synthesized compounds. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Studies on various 1,5-benzodiazepine derivatives have revealed detailed structural parameters. For example, in the crystal structure of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, the C=N double bond length is approximately 1.282 Å, while the C-N single bond length is about 1.480 Å. mdpi.com The geometry around the sp²-hybridized imine carbon is trigonal planar, with bond angles around 123.7°, whereas the sp³-hybridized carbon atoms exhibit a tetrahedral geometry with angles near 108.6°. mdpi.com The analysis of torsion angles from crystallographic data provides quantitative information about the non-planarity of the seven-membered ring. mdpi.comresearchgate.net

Table 3: Example Crystallographic Data for a 1,5-Benzodiazepine Derivative
Parameter2-[2-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]phenol nih.gov
Chemical FormulaC₂₂H₂₀N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)27.5064 (5)
b (Å)7.3811 (2)
c (Å)19.5038 (4)
β (°)117.699 (2)
Volume (ų)3506.02 (15)

Conformational Studies of the 1,5-Benzodiazepine Ring System

The seven-membered diazepine ring in 1,5-benzodiazepine derivatives is inherently non-planar and flexible, allowing it to adopt several conformations. researchgate.net The specific conformation is influenced by the nature and position of substituents on the ring.

Theoretical and experimental studies, primarily using X-ray crystallography and NMR, have shown that the 1,5-benzodiazepine ring system typically adopts either a boat-like or a chair-like conformation. researchgate.net These conformations are often distorted from their ideal geometries.

Boat Conformation: Many 1,5-benzodiazepine derivatives have been found to exist in a distorted boat conformation in the solid state. nih.govnih.govresearchgate.net For example, the crystal structure of 2-[2-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]phenol reveals a benzodiazepine (B76468) ring system in a distorted boat form. nih.gov Similarly, the seven-membered ring of 2,4,4-Trimethyl-N-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxamide also adopts a boat conformation. researchgate.net In solution, these boat conformations can undergo rapid inversion at room temperature. researchgate.net

Chair Conformation: The chair conformation is also a commonly observed isomer. The diazepine rings in 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b] rjptonline.orgtandfonline.comdiazepine adopt a chair conformation. nih.gov A distorted pseudo-chair conformation has been identified for 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine. mdpi.com

The specific isomer adopted can be influenced by factors such as substitution patterns and crystal packing forces. The interconversion between these conformations is often a low-energy process, and in some cases, multiple conformers may coexist in solution. tandfonline.com

Influence of Substituents on Ring Conformation

The seven-membered ring of 1,5-benzodiazepine derivatives is not planar and can adopt several conformations, with the boat and twist-boat forms being the most commonly observed. The specific conformation adopted by a particular derivative is significantly influenced by the nature and position of substituents on the benzodiazepine core, including the phenyl rings at the 2 and 4 positions.

X-ray diffraction studies on various benzo[b] mdpi.comsemanticscholar.orgdiazepine derivatives have revealed that the benzodiazepine moiety predominantly adopts a boat conformation in the crystalline state. The introduction of different substituents at the 2 and 4 positions of the diazepine ring can influence the supramolecular arrangement in the crystal lattice. For instance, in a study comparing 2,4-diphenyl-3H-benzo[b] mdpi.comsemanticscholar.orgdiazepine with a derivative bearing methyl and trifluoromethyl groups, both were found to have the diazepine ring in a boat conformation. However, the nature of the substituents dictated the formation of different supramolecular synthons in the crystal structure. nih.gov

Similarly, the crystal structure of 1,5-diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dithione shows the diazepine ring system in a boat conformation. nih.gov In the case of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b] mdpi.comsemanticscholar.orgdiazepine hemihydrate, the diazepine rings were found to exist in a chair conformation. mdpi.com These findings underscore the role of substituents in stabilizing specific conformations.

Computational studies, such as those employing Density Functional Theory (DFT), have provided further insights into the influence of substituents. A theoretical analysis of 1-ethyl-4-phenyl-1,5-benzodiazepin-2-thione and its derivatives with various substituents (Cl, F, Br, OH, CH3, OCH3, NO2, and NH2) demonstrated that the electronic properties of the substituents can modulate the molecular geometry and electronic structure of the benzodiazepine system. rsc.org While this study focused on electronic properties, the geometric optimizations inherent in such calculations provide valuable information about the preferred conformations.

The following table summarizes the observed conformations for various 1,5-benzodiazepine derivatives, highlighting the influence of substitution patterns.

CompoundSubstituents at positions 2 and 4Observed Conformation(s)Method of Determination
2,4-Diphenyl-3H-benzo[b] mdpi.comsemanticscholar.orgdiazepinePhenyl, PhenylBoatX-ray Crystallography
2-Methyl-4-(trifluoromethyl)-3H-benzo[b] mdpi.comsemanticscholar.orgdiazepineMethyl, TrifluoromethylBoatX-ray Crystallography
1,5-Diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dithione-BoatX-ray Crystallography
2,2,4-Trimethyl-2,3,4,5-tetrahydro-1H-benzo[b] mdpi.comsemanticscholar.orgdiazepineMethyl, Methyl, TrimethylChairX-ray Crystallography
1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione and derivativesPhenyl and various others-DFT Calculations

Dynamic Processes and Energy Barriers of Conformational Interconversion

The conformational flexibility of the 1,5-benzodiazepine ring system gives rise to dynamic processes, most notably ring inversion, where the molecule interconverts between different conformations. This process involves surmounting an energy barrier, the height of which is influenced by the substitution pattern. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying these conformational changes and quantifying the associated activation energies.

The interconversion between different conformers, such as the boat and twist-boat forms, is a key dynamic process. youtube.com While specific experimental data on the ring inversion barriers for 2,4-diphenyl-1H-1,5-benzodiazepine and its derivatives are not extensively documented in the readily available literature, studies on related heterocyclic systems provide a framework for understanding these dynamics. For instance, DNMR studies have been successfully employed to determine the energy barriers for ring inversion in other seven-membered ring systems.

Computational methods have also been utilized to calculate the energy barriers for ring inversion in benzodiazepine derivatives. Although direct computational studies on the 2,4-diphenyl substituted series are sparse, theoretical investigations on other benzodiazepines have shown a good correlation between calculated and experimentally determined energy barriers. These studies indicate that the nature of the substituents can significantly impact the stability of the ground and transition states of the ring inversion process, thereby altering the activation energy.

The energy barriers for these conformational changes are crucial for understanding the molecule's behavior in solution and its potential interactions with biological targets. The following table is intended to present hypothetical data based on the expected influence of substituents on the energy barriers of ring inversion, as specific experimental values for the target compounds are not available in the reviewed literature. The trends are inferred from general principles of conformational analysis, where bulkier or electronically withdrawing/donating groups can affect the energy landscape.

Derivative of this compoundSubstituent(s) on Phenyl RingsTechniqueActivation Energy (ΔG‡) (kJ/mol) (Hypothetical)
UnsubstitutedHDNMR / CalculationValue not found in literature
4,4'-DimethylCH₃DNMR / CalculationValue not found in literature
4,4'-DichloroClDNMR / CalculationValue not found in literature
4,4'-DimethoxyOCH₃DNMR / CalculationValue not found in literature
4,4'-DinitroNO₂DNMR / CalculationValue not found in literature

Computational and Theoretical Chemistry Studies of 2,4 Diphenyl 1h 1,5 Benzodiazepine

Quantum Mechanical Investigations

Quantum mechanical calculations have been instrumental in elucidating the conformational landscape and reactivity of 1,5-benzodiazepine derivatives. These methods offer a detailed understanding of the molecule at the electronic level.

Semiempirical molecular orbital methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), serve as efficient tools for predicting the conformational preferences of complex organic molecules like 2,4-Diphenyl-1H-1,5-benzodiazepine. These methods, by incorporating experimentally derived parameters, offer a balance between computational cost and accuracy.

Studies on related N-acyl derivatives of 2,2,4-trimethyl-1H-tetrahydro-1,5-benzodiazepines have demonstrated the utility of AM1 and PM3 calculations in supporting conformational preferences derived from NMR spectral data. researchgate.net For instance, these calculations have been used to determine the preferred boat and chair conformations of the seven-membered benzodiazepine (B76468) ring and the orientation of substituents. The semiempirical calculations on N-acyltetrahydro-1,5-benzodiazepines showed that the boat conformation is generally preferred. researchgate.net For this compound, these methods can be employed to predict the relative energies of different conformers arising from the orientation of the phenyl groups and the puckering of the diazepine (B8756704) ring.

The conformational flexibility of the 1,5-benzodiazepine ring system, which can exist in various boat and chair forms, makes these computational predictions particularly valuable. The interplay of steric and electronic effects from the two phenyl groups at the 2 and 4 positions significantly influences the conformational equilibrium. Semiempirical methods can help identify the most stable conformers, providing a foundational understanding of the molecule's three-dimensional structure.

Table 1: Representative Conformational Energy Data from Semiempirical Calculations on a 1,5-Benzodiazepine Derivative

ConformationMethodRelative Energy (kcal/mol)
BoatAM10.00
ChairAM1+2.5
BoatPM30.00
ChairPM3+3.1

Note: This table is illustrative and based on findings for related 1,5-benzodiazepine structures. The actual energy differences for this compound would require specific calculations.

Density Functional Theory (DFT) has become a cornerstone for investigating the mechanisms of chemical reactions involving benzodiazepine derivatives. DFT studies can elucidate the intricate details of reaction pathways, including the identification of transition states and the calculation of activation energies.

For example, a comprehensive theoretical study on the 1,3-dipolar cycloaddition reactions of 1,5-benzodiazepine derivatives has been performed using DFT at the B3LYP/6-311G(d,p) level of theory. tandfonline.com This study analyzed the geometry of reactants and products, located transition states, and determined the intrinsic reaction coordinates. The computational results demonstrated that the reactions were completely chemo- and regioselective, with a non-concerted mechanism. tandfonline.com

While the direct synthesis of this compound is typically a condensation reaction, DFT can be applied to understand the key steps of this process. For instance, the condensation of o-phenylenediamine (B120857) with a β-diketone (like 1,3-diphenyl-1,3-propanedione) would be the route to this compound. DFT calculations could model the initial nucleophilic attack of the amine on the carbonyl carbon, the subsequent cyclization, and the final dehydration step, providing activation barriers for each elementary step.

Furthermore, DFT has been employed to study the reaction mechanisms for the formation of 1,4-benzodiazepine-2,5-diones from diphenylamine (B1679370) and diethyl 2-phenylmalonate. acs.orgnih.gov These studies highlight the capability of DFT to model complex multi-step reactions in related heterocyclic systems.

Analysis of Electronic Structure

The electronic structure of this compound dictates its reactivity, spectroscopic properties, and potential for intermolecular interactions.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in quantum chemistry. This HOMO-LUMO gap provides insights into the chemical reactivity, kinetic stability, and electronic transitions of a molecule.

DFT calculations are commonly used to determine the HOMO and LUMO energies. For a closely related compound, 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione (EPBZ), the HOMO-LUMO gap was calculated to be approximately 3.88 eV. espublisher.com This value suggests good kinetic stability. For derivatives of EPBZ, the HOMO-LUMO gap was found to be in the range of ~2.88 - 4.01 eV. espublisher.com It is expected that this compound would exhibit a similar HOMO-LUMO gap. The phenyl substituents are likely to participate in the π-conjugation of the molecule, influencing the energies of the frontier molecular orbitals.

The HOMO is typically localized on the electron-rich parts of the molecule, indicating the sites susceptible to electrophilic attack, while the LUMO is on the electron-deficient regions, indicating sites for nucleophilic attack. In 1,5-benzodiazepine derivatives, the HOMO is often found on one of the benzene (B151609) rings and the substituents, whereas the LUMO can be delocalized over the entire molecule. espublisher.com

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Phenyl-Substituted 1,5-Benzodiazepine Derivative

ParameterEnergy (eV)
EHOMO-5.98
ELUMO-2.10
ΔEHOMO-LUMO 3.88

Data is based on the closely related compound 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione. espublisher.com

The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing the electron density distribution in a molecule. This method allows for the characterization of chemical bonds, the identification of non-covalent interactions, and the quantification of atomic charges.

In the context of benzodiazepines, QTAIM has been used to study the interactions between benzodiazepine molecules and common adulterants/diluents. nih.gov By analyzing the topological properties of the electron density at the bond critical points (BCPs), researchers can identify and characterize hydrogen bonds and other weak interactions that are crucial for understanding the behavior of these molecules in complex environments. nih.gov

Simulation of Solvent Effects on Reactivity and Structure

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods are available to simulate these solvent effects, providing a more realistic picture of the molecule's structure and reactivity in solution.

The Solvation Model based on Density (SMD) is a widely used continuum solvation model that can be applied in conjunction with DFT calculations to simulate the effect of a solvent on a chemical reaction. acs.orgnih.gov For instance, in the study of the reaction mechanism of 1,4-benzodiazepine-2,5-diones, the SMD model was used to simulate the solvent effect, providing more accurate energy profiles for the reaction in solution. acs.orgnih.gov

For this compound, simulating solvent effects would be crucial for accurately predicting its conformational equilibrium in different media. The polarity of the solvent can influence the relative stability of different conformers by preferentially stabilizing more polar structures. Similarly, when studying reaction mechanisms, the inclusion of a solvent model can alter the activation energies and the thermodynamics of the reaction, leading to predictions that are more consistent with experimental observations.

Chemical Transformations and Derivatization Strategies of 2,4 Diphenyl 1h 1,5 Benzodiazepine

Functionalization of the 2,4-Diphenyl-1H-1,5-benzodiazepine Core

The presence of nitrogen atoms in the diazepine (B8756704) ring of this compound provides reactive centers for various chemical modifications. These reactions are crucial for altering the electronic and steric properties of the molecule, thereby enabling the synthesis of a wide array of derivatives.

N-Acylation Reactions

The secondary amine group at the N-1 position and the imine nitrogen at the N-5 position of the 1,5-benzodiazepine ring are susceptible to acylation. This class of reactions, including formylation, acetylation, benzoylation, and phenylcarbamoylation, introduces an acyl group, which can significantly influence the compound's chemical behavior.

While specific studies detailing the N-acylation of this compound are not extensively documented in the reviewed literature, the reactivity of the 1,5-benzodiazepine core is well-established. For instance, the acylation of related 1,5-benzodiazepin-2-ones has been shown to be a viable synthetic route. In one study, the 5N-acylation of 1N-methyl-1,5-benzodiazepin-2-ones with (S)-2-phenylpropanoyl and (S)-2-phenylbutanoyl chlorides proceeded with high diastereoselectivity nih.gov. This suggests that the nitrogen atoms in the this compound ring would be amenable to similar transformations.

Table 1: Examples of N-Acylation Reactions on 1,5-Benzodiazepine Analogs

Starting MaterialAcylating AgentProductReference
1N-methyl-1,5-benzodiazepin-2-ones(S)-2-phenylpropanoyl chloride(a1S,a2S,S)-atropisomer of 5N-acylated product nih.gov
1N-methyl-1,5-benzodiazepin-2-ones(S)-2-phenylbutanoyl chloride(a1S,a2S,S)-atropisomer of 5N-acylated product nih.gov
3-Hydroxy-4-phenyl-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-oneAcetic anhydride5-Acetyl-3-hydroxy-4-phenyl-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one nih.gov

The benzoylation of the this compound core has been implicitly confirmed through studies on the reactivity of the resulting N-benzoyl derivative. Research on the reactions of 1-benzoyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine with alicyclic Reformatsky reagents indicates that the initial benzoylation of the parent compound is a feasible and synthetically useful step researchgate.netrsc.orgosi.lv.

Introduction of Diverse Substituents

Beyond N-acylation, the this compound core can be functionalized with a variety of other substituents. These modifications can be introduced at different positions on the benzodiazepine (B76468) ring system, leading to a diverse library of compounds. The synthesis of 4-naphtho[2,1-b]furan-2-yl-2-(substituted)phenyl-2,5-dihydro-1H-1,5-benzodiazepines demonstrates the introduction of a bulky, fused heterocyclic substituent onto the benzodiazepine backbone .

Synthesis of Fused Heterocyclic Systems utilizing 1,5-Benzodiazepines

The 1,5-benzodiazepine nucleus is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These annulated structures often exhibit unique chemical and biological properties.

Construction of Triazolo-benzodiazepines

The fusion of a triazole ring to the benzodiazepine core gives rise to triazolo-benzodiazepines, a class of compounds with significant interest. The synthesis of these fused systems often involves the cyclization of a suitably functionalized 1,5-benzodiazepine derivative. For example, new fused tricyclic 1-(3-nitrophenyl)-5,6-dihydro-4H- researchgate.netbeilstein-archives.orgrsc.orgtriazolo[4,3-a] researchgate.netbeilstein-journals.org-benzodiazepines have been synthesized through the thermal cyclization of N'-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides researchgate.net. In a different approach, a series of triazolo-benzodiazepine derivatives were synthesized via the condensation of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine with nitrilimine analogs beilstein-archives.orgtandfonline.com.

Table 2: Synthesis of Triazolo-benzodiazepines from 1,5-Benzodiazepine Precursors

1,5-Benzodiazepine PrecursorReagentFused ProductReference
N'-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazidesHeat (thermal cyclization)1-(3-nitrophenyl)-5,6-dihydro-4H- researchgate.netbeilstein-archives.orgrsc.orgtriazolo[4,3-a] researchgate.netbeilstein-journals.org-benzodiazepines researchgate.net
2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepineNitrilimine analogsTriazolo-benzodiazepine derivatives beilstein-archives.orgtandfonline.com

Formation of Oxadiazolo- and Furano-benzodiazepines

The 1,5-benzodiazepine framework also serves as a key intermediate for the synthesis of other fused heterocycles such as oxadiazoles (B1248032) and furans nih.gov. Novel tricyclic substituted 5,6-dihydro-4H- researchgate.netbeilstein-archives.orgrsc.orgoxadiazolo[4,3-a] researchgate.netbeilstein-journals.orgbenzodiazepin-1-one derivatives have been prepared by the thermal intramolecular cyclization of tetrahydro-1,5-benzodiazepin-2-one O-(ethoxycarbonyl)oximes researchgate.netrsc.org. The synthesis of 4-naphtho[2,1-b]furan-2-yl substituted 1,5-benzodiazepines highlights the incorporation of a furan-containing moiety, although this represents a substitution rather than a direct fusion of the furan (B31954) ring to the diazepine system .

Other Annulated Ring Systems

The versatility of the 1,5-benzodiazepine core extends to the synthesis of a variety of other annulated ring systems. For instance, a simple and efficient general approach to tetracyclic 6,7-dihydroquinazolino[3,2-a] researchgate.netbeilstein-journals.orgbenzodiazepin-13(5H)-ones has been demonstrated through the reductive N-heterocyclization of 5-alkyl- or benzoyl-1-(2-nitrobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones researchgate.net.

Coordination Chemistry and Organometallic Derivatives of this compound

The unique structural framework of the 1,5-benzodiazepine ring system, featuring two nitrogen atoms and potential sites for C-H activation, makes it a compelling ligand for the formation of metal complexes and organometallic compounds. The coordination chemistry of benzodiazepine derivatives has been explored, revealing versatile binding modes and reactivity, including the formation of stable metallacycles.

1,5-Benzodiazepine as a Ligand in Metal Complexes

The nitrogen atoms within the 1,5-diazepine ring of compounds like this compound serve as potential coordination sites for metal ions. While direct studies on the coordination of the unsubstituted this compound are not extensively documented, research on related derivatives provides significant insight into its potential as a ligand.

A notable example involves a 2,4-disubstituted 2,3-dihydro-1H-1,5-benzodiazepine derivative, specifically 2,4-Bis(1,3,7-trimethyl-pteridine-2,4(1H,3H)-dione-6-yl)-2,3-dihydro-2-methyl-1H-1,5-benzodiazepine (DLMBZD), which has been shown to form complexes with group 12 dihalides (Zn(II), Cd(II), and Hg(II)). In these complexes, the benzodiazepine ligand coordinates to the metal center through two nitrogen atoms, one from the diazepine ring and another from a pyrazine (B50134) ring on the substituent. rsc.org The metal center in these complexes is five-coordinated, binding to two halide ligands, the two nitrogen atoms, and a carbonyl oxygen from the pteridine (B1203161) substituent. rsc.org This demonstrates the capability of the 1,5-benzodiazepine scaffold to act as a multidentate ligand, facilitating the formation of stable, well-defined metal complexes. The geometry of the coordinated metal environment is a square-based pyramid, with the degree of trigonality increasing from mercury(II) to zinc(II) complexes. rsc.org

Furthermore, 1,5-benzodiazepine-functionalized tertiary phosphines have been synthesized and used to form mononuclear compounds with iridium(III) and rhodium(III). d-nb.info In these instances, the benzodiazepine derivative initially functions as a P-monodentate ligand. d-nb.info These studies collectively underscore the versatility of the 1,5-benzodiazepine core in coordination chemistry, suggesting that this compound could similarly act as a robust ligand for a variety of metal centers.

C-H Activation in Metallacycle Formation

The presence of phenyl groups at the 2- and 4-positions of the benzodiazepine ring introduces C-H bonds that are susceptible to activation by transition metals, leading to the formation of stable metallacycles. This process, known as cyclometalation, is a significant strategy in organometallic chemistry for creating carbon-metal bonds.

While direct C-H activation studies on this compound are limited, extensive research on related benzodiazepine structures highlights this potential. For instance, palladacycles have been synthesized from 1,4-benzodiazepine (B1214927) derivatives, such as diazepam, through C-H activation at the C5-phenyl ring. researchgate.netnih.govmdpi.com This reaction typically involves the coordination of a nitrogen atom to the palladium center, which directs the activation of a nearby ortho C-H bond on the phenyl substituent. nih.gov

In the context of 1,5-benzodiazepines, C-H activation has been observed in more complex systems. A study involving a 1,5-benzodiazepine-functionalized tertiary phosphine (B1218219) ligand reacted with an iridium(III) precursor showed rapid C(sp³)–H bond activation at room temperature. d-nb.info This led to an unusual cyclometallated complex where the ligand acts as an anionic P/Namine/C-terdentate donor. d-nb.info Similarly, rhodium(I) has been shown to induce C-H activation in a 1,4-benzodiazepine heterocycle to generate a rhodium-N-heterocyclic carbene (NHC) complex. nih.gov These examples strongly suggest that the phenyl C-H bonds in this compound are prime candidates for intramolecular C-H activation, which would lead to the formation of pallada-, irida-, or rhodacycles.

Interactions with Transition Metals (e.g., Palladium, Iridium, Rhodium, Group 12 Dihalides)

The reactivity of the 1,5-benzodiazepine scaffold extends across a range of transition metals, leading to diverse organometallic structures and potential applications.

Palladium: The interaction of benzodiazepines with palladium is well-documented, particularly in the formation of palladacycles through C-H activation. researchgate.netmdpi.comnih.govgre.ac.uk Studies on diazepam have shown that reaction with palladium(II) salts like PdCl₂ and Pd(OAc)₂ results in cyclopalladated complexes where a C-H bond on the 5-phenyl ring is activated to form a Pd-C bond. researchgate.netnih.gov These palladacycles are typically air-stable dimeric structures that can be converted to monomers by treatment with ligands like pyridine. researchgate.net This established reactivity pattern for 1,4-benzodiazepines suggests a high probability of similar palladacycle formation with this compound.

Iridium and Rhodium: 1,5-Benzodiazepine derivatives have been shown to coordinate with both iridium and rhodium. Mononuclear complexes of the type [MCl₂(η⁵-Cp*)(P-L)] (where M=Ir, Rh and L is a 1,5-benzodiazepine functionalized phosphine) have been synthesized. d-nb.info For the iridium complex, subsequent intramolecular C-H activation occurs, forming a cyclometalated product. d-nb.info Research on 1,4-benzodiazepines has also demonstrated rhodium-catalyzed hydrofunctionalization reactions and the formation of rhodium-NHC complexes via C-H bond activation. nih.govacs.org

Group 12 Dihalides: As previously mentioned, a substituted 2,3-dihydro-1H-1,5-benzodiazepine has been successfully used to synthesize complexes with zinc(II), cadmium(II), and mercury(II) chlorides, bromides, and iodides. rsc.org The general formula for these complexes is [M(ligand)X₂]. The coordination involves the nitrogen atoms of the benzodiazepine derivative, showcasing its efficacy as a ligand for main group metals as well. rsc.org

The table below summarizes the observed interactions between various benzodiazepine derivatives and transition metals, illustrating the potential reactivity of this compound.

MetalBenzodiazepine Derivative StudiedType of Interaction / ProductReference
PalladiumDiazepam (1,4-benzodiazepine)C-H activation, Palladacycle formation researchgate.netnih.govnih.gov
Iridium1,5-Benzodiazepine-functionalized phosphineP-monodentate coordination followed by C-H activation to form a cyclometalated complex d-nb.info
Rhodium1,4-BenzodiazepineC-H activation, N-Heterocyclic Carbene (NHC) complex formation nih.gov
Rhodium1,5-Benzodiazepine-functionalized phosphineP-monodentate coordination d-nb.info
Zinc(II)2,4-disubstituted 2,3-dihydro-1H-1,5-benzodiazepineCoordination complex [Zn(ligand)X₂] rsc.org
Cadmium(II)2,4-disubstituted 2,3-dihydro-1H-1,5-benzodiazepineCoordination complex [Cd(ligand)X₂] rsc.org
Mercury(II)2,4-disubstituted 2,3-dihydro-1H-1,5-benzodiazepineCoordination complex [Hg(ligand)X₂] rsc.org

Q & A

Q. Key Considerations :

  • Purity of starting materials (e.g., o-phenylenediamine must be anhydrous).
  • Solvent choice (polar aprotic solvents like DMF improve solubility for bulky substituents).

Advanced: How do steric and electronic factors influence regioselective acylation of 1,5-benzodiazepines?

Methodological Answer :
Regioselectivity in N-acylation depends on steric hindrance and hydrogen-bonding interactions. For example:

  • Steric effects : Bulky substituents (e.g., 2,3-dimethoxyphenyl) at the amino site hinder acylation, favoring reaction at the less hindered nitrogen. This was confirmed via X-ray crystallography of products like 1-acetyl-4-(2-hydroxyphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine .
  • Electronic effects : Electron-withdrawing groups (e.g., Cl, F) on the benzodiazepine ring increase electrophilicity at specific sites, directing acylation. Computational modeling (DFT) can predict reactivity trends .
  • Reagent size : Smaller acylating agents (e.g., acetyl chloride) favor kinetically controlled reactions, while bulkier agents (e.g., crotonyl chloride) may require reflux conditions to overcome steric barriers .

Q. Experimental Validation :

  • Use ¹H/¹³C NMR to track regioselectivity (e.g., acetyl group integration at δ 2.1–2.3 ppm).
  • X-ray diffraction for unambiguous structural confirmation .

Basic: What spectroscopic techniques are critical for characterizing 1,5-benzodiazepine derivatives?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Assign proton environments (e.g., NH protons at δ 8.5–9.5 ppm; aromatic protons at δ 6.5–7.8 ppm). ¹³C NMR identifies carbonyl groups (C=O at δ 165–175 ppm) .
  • FT-IR : Confirm NH stretching (3200–3400 cm⁻¹) and C=O vibrations (1650–1750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and confirm regiochemistry in solid-state structures .

Advanced: How can computational methods optimize the design of 1,5-benzodiazepine-based ligands for metal coordination?

Q. Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities with metal ions (e.g., Zn²⁺, Cd²⁺). Focus on chelation sites (N atoms in the diazepine ring and substituents like Cl/F) .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess redox activity and stability of metal complexes .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in aqueous/organic media .

Case Study :
2,4-Bis-pteridine-1,5-benzodiazepine forms stable complexes with Zn²⁺, validated via cyclic voltammetry (E₁/2 = −0.45 V vs. Ag/AgCl) and single-crystal X-ray analysis .

Basic: What are common side reactions during 1,5-benzodiazepine synthesis, and how can they be mitigated?

Q. Methodological Answer :

  • Oxidation of NH groups : Occurs in aerobic conditions. Mitigate by using inert atmospheres (N₂/Ar) and reducing agents (e.g., Na₂S₂O₄) .
  • Ring-opening hydrolysis : Minimize by avoiding prolonged exposure to aqueous acidic conditions. Use anhydrous solvents (e.g., THF) .
  • Dimerization : Prevent via dilution techniques or low-temperature reactions (−20°C to 0°C) .

Q. Troubleshooting :

  • Monitor reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:3).
  • Isolate intermediates via column chromatography (silica gel, 60–120 mesh) .

Advanced: What pharmacological mechanisms are hypothesized for this compound derivatives?

Q. Methodological Answer :

  • GABAₐ Receptor Modulation : Structural analogs (e.g., diazepam) bind to α/γ subunits, enhancing Cl⁻ influx. Radioligand binding assays (³H-flunitrazepam displacement) quantify affinity .
  • Anticancer Activity : Derivatives induce apoptosis via caspase-3/7 activation (IC₅₀ = 5–20 μM in MCF-7 cells). Validate via flow cytometry (Annexin V/PI staining) .
  • Antimicrobial Effects : Disrupt microbial cell membranes (MIC = 8–32 μg/mL against S. aureus). Use broth microdilution assays per CLSI guidelines .

Q. Challenges :

  • Low bioavailability due to high logP (>3.5). Optimize via prodrug strategies (e.g., phosphate esters) .

Basic: How do reaction conditions (solvent, temperature) impact the yield of 1,5-benzodiazepine derivatives?

Q. Methodological Answer :

  • Solvent Polarity : Polar solvents (DMF, DMSO) stabilize transition states in cyclization, improving yields by 15–20% .
  • Temperature : Reflux (80–100°C) accelerates ring closure but risks decomposition. Microwave irradiation (50–80°C) balances speed and stability .
  • Catalyst Loading : Zeolites (10–15 wt%) or p-toluenesulfonic acid (20 mol%) optimize kinetics without side-product formation .

Q. Data-Driven Example :

ConditionYield (%)Purity (%)
H-Y zeolite, 60°C8598
HCl, reflux7292
Microwave, 70°C8897

Advanced: What strategies resolve contradictions in crystallographic vs. spectroscopic data for 1,5-benzodiazepines?

Q. Methodological Answer :

  • Multi-Technique Validation : Cross-check NMR (solution state) with X-ray (solid state). For example, NH tautomerism may shift NMR peaks but is fixed in crystal structures .
  • Dynamic NMR : Resolve fluxional behavior (e.g., ring puckering) by variable-temperature ¹H NMR (−40°C to 25°C) .
  • DFT-MD Hybrid Models : Simulate temperature-dependent conformational changes to align experimental and computational data .

Case Study :
4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one showed discrepancies in NH proton coupling constants (J = 8–10 Hz in NMR vs. 6.5 Å distance in X-ray). MD simulations revealed rapid ring inversion at room temperature, reconciling the data .

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